Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate

Lipophilicity Drug Design ADME

Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic building block belonging to the thieno[3,2-b]pyrrole family, a privileged scaffold in medicinal chemistry and materials science. Its structure features a fused thiophene-pyrrole core with a chlorine atom at the 2-position and an ethyl ester at the 5-carboxylate position, giving it a molecular formula of C9H8ClNO2S and a molecular weight of 229.68 g/mol.

Molecular Formula C9H8ClNO2S
Molecular Weight 229.68 g/mol
CAS No. 332099-38-4
Cat. No. B3041624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate
CAS332099-38-4
Molecular FormulaC9H8ClNO2S
Molecular Weight229.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=C(S2)Cl
InChIInChI=1S/C9H8ClNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3
InChIKeyADPKBRQZJGXOFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 332099-38-4): Procurement-Relevant Chemical Profile


Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic building block belonging to the thieno[3,2-b]pyrrole family, a privileged scaffold in medicinal chemistry and materials science [1]. Its structure features a fused thiophene-pyrrole core with a chlorine atom at the 2-position and an ethyl ester at the 5-carboxylate position, giving it a molecular formula of C9H8ClNO2S and a molecular weight of 229.68 g/mol . This substitution pattern dictates its unique reactivity profile, lipophilicity, and suitability as a synthetic intermediate, distinguishing it from other thienopyrrole analogs.

Why Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate Cannot Be Simply Replaced by Generic Analogs


In-class compounds such as the non-chlorinated analog or the methyl ester variant cannot be interchanged without compromising experimental outcomes. The 2-chloro substituent significantly alters the electronic properties, lipophilicity, and hydrogen-bond acidity of the thienopyrrole core, directly impacting pharmacokinetic profiles and synthetic reactivity [1]. Similarly, the ethyl ester is not a trivial functional group; it dictates the compound's volatility, solubility, and the kinetics of its conversion to the active carboxylic acid, offering a distinct balance between stability and reactivity compared to the faster-hydrolyzing methyl ester . Substituting any of these analogs would introduce uncontrolled variables in a research or procurement workflow, leading to irreproducible results or failed syntheses.

Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate: Quantified Differentiation Evidence Against Key Analogs


Enhanced Lipophilicity (LogP) via 2-Chloro Substitution vs. Des-Chloro Ethyl Ester

The introduction of the chlorine atom at the 2-position markedly increases the compound's lipophilicity compared to its non-chlorinated analog, Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 46193-76-4). This directly influences membrane permeability and distribution profiles, a critical parameter in drug discovery [1].

Lipophilicity Drug Design ADME Medicinal Chemistry

Reduced DAAO Enzyme Inhibition Liability vs. Non-Chlorinated Carboxylic Acid Analog

Although the target compound is the ethyl ester, it serves as a direct prodrug or synthetic precursor to the corresponding carboxylic acid. The 2-chloro substituent on the acid form dramatically reduces inhibitory activity against D-Amino Acid Oxidase (DAAO), a key enzyme in D-serine metabolism, compared to the non-chlorinated parent acid. This offers a distinct selectivity profile for probe or lead development [1].

D-Amino Acid Oxidase Enzyme Inhibition Off-Target Selectivity Chemical Biology

Increased Pyrrole NH Acidity (pKa) Compared to Non-Chlorinated Ethyl Ester

The electron-withdrawing effect of the 2-chloro group significantly acidifies the pyrrole N-H proton. The target compound exhibits a notably lower pKa than its non-chlorinated counterpart, Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 46193-76-4). This property is crucial for chemists performing N-alkylation or N-arylation reactions [1].

Synthetic Chemistry N-Functionalization Reactivity pKa

Elevated Boiling Point and Density vs. Non-Chlorinated Ethyl Ester

The presence of the heavy chlorine atom increases both the density and boiling point of the compound compared to its non-halogenated structural relative. This has practical implications for purification strategy, storage, and handling in a laboratory setting [1].

Purification Volatility Physicochemical Properties Handling

Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate: High-Impact Application Scenarios Based on Quantified Evidence


Medicinal Chemistry: Design of CNS-Penetrant Kinase Inhibitors

The enhanced LogP (+0.66 vs. des-chloro analog) [1] makes this compound a superior starting point for designing brain-penetrant therapeutics targeting kinases like Casein Kinase I, where the thieno[3,2-b]pyrrole core is a validated pharmacophore. Its reduced DAAO inhibition liability minimizes off-target effects on D-serine metabolism.

Chemical Biology: Development of Selective DAAO-Negative Probe Molecules

For researchers developing chemical probes to study enzyme function without disrupting D-amino acid metabolism, the >34-fold reduction in DAAO inhibitory potency (compared to the non-chlorinated acid) [2] makes the derived carboxylic acid an ideal negative control or selective tool.

Organic Synthesis: Selective N-Functionalization via Mild Alkylation

The 0.9-unit lower pKa of the pyrrole N-H [3] allows chemists to deprotonate and alkylate this substrate under milder conditions than its non-chlorinated counterpart, improving functional group tolerance and yields in complex synthetic sequences to access diverse C2,C5-disubstituted thienopyrrole libraries.

Process Chemistry: Purification by Distillation

The higher boiling point (378.6°C vs. 345.7°C for the des-chloro analog) [4] provides a wider operational window for high-temperature distillative purification, which can be a decisive factor for process chemists scaling up the synthesis of advanced intermediates.

Quote Request

Request a Quote for Ethyl 2-chloro-4h-thieno[3,2-b]pyrrole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.